

Application Notes for **Texas Red** in Flow Cytometry

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Introduction

Texas Red®, a sulforhodamine 101-based fluorophore, is a bright red fluorescent dye widely utilized in various biological applications, including flow cytometry.[1][2] It is characterized by its strong fluorescence emission in the red region of the visible spectrum, making it a valuable tool for identifying and quantifying cell populations.[1] **Texas Red**® can be conjugated to a variety of biomolecules, most notably antibodies, for the detection of specific cell surface markers and intracellular proteins.[1][3]

Spectral Properties and Instrument Compatibility

Texas Red® has an excitation maximum of approximately 595 nm and an emission maximum around 615 nm. This positions it well for excitation by yellow-green (561 nm) or orange (594 nm) lasers, which are common components of modern flow cytometers. However, it can be sub-optimally excited by the 561 nm laser. The standard filter setup for detecting **Texas Red**® fluorescence is typically a 610/20 nm or 630/69 nm bandpass filter.

Advantages and Limitations

The primary advantages of **Texas Red**® include its brightness and good photostability, which allow for the detection of both abundant and weakly expressed antigens. Its distinct spectral properties also make it suitable for multicolor experiments in conjunction with fluorophores in the blue and green channels, such as FITC and DAPI.



However, researchers should be aware of its limitations. Newer synthetic dyes, such as Alexa Fluor 594 and DyLight 594, have been developed to offer even greater photostability and brightness. Additionally, the solubility of **Texas Red**® sulfonyl chloride in aqueous solutions can be a challenge, potentially complicating conjugation to some biomolecules. To address this, variants like **Texas Red**-X have been developed with an added spacer to improve solubility and conjugation efficiency.

Quantitative Data

Table 1: Spectral Properties of Texas Red® and Common Alternatives

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield
Texas Red®	~595	~615	~85,000	~0.93
Alexa Fluor™ 594	~590	~617	~73,000	~0.66
DyLight™ 594	~593	~618	~80,000	Not Widely Reported

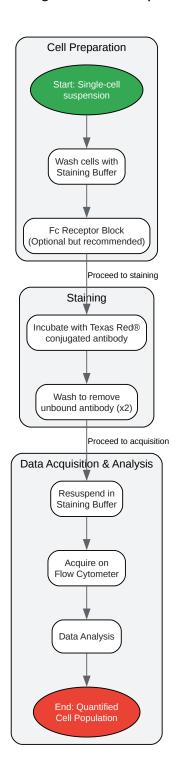
Table 2: Recommended Laser and Filter Sets for Texas Red® Detection

Laser Line	Excitation Wavelength (nm)	Dichroic Mirror	Emission Filter (Bandpass)
Yellow-Green	561	595 nm longpass	610/20 nm or 630/69 nm
Orange	594	595 nm longpass	610/20 nm or 630/69 nm

Experimental Workflow and Diagrams



The general workflow for immunophenotyping using a **Texas Red**®-conjugated antibody involves cell preparation, antibody staining, and data acquisition on a flow cytometer.



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Fig. 1: General workflow for cell surface staining with a **Texas Red**® conjugate.



Protocols

Protocol: Immunophenotyping of Cell Surface Markers with a Texas Red®-Conjugated Antibody

This protocol provides a general procedure for staining suspended cells for flow cytometric analysis. Optimization of antibody concentration, incubation times, and cell numbers is recommended for each specific experiment.

Materials:

- Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- Texas Red®-conjugated primary antibody specific to the target of interest
- Isotype control antibody (Texas Red®-conjugated)
- Fc Receptor Blocking solution (optional, but recommended for cells expressing Fc receptors like macrophages, B cells, and NK cells)
- FACS tubes (or 96-well round-bottom plate)
- Centrifuge

Procedure:

- Cell Preparation: a. Start with a single-cell suspension. For adherent cells, detach using a gentle dissociation reagent. b. Wash the cells by adding 2 mL of cold Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant. c. Resuspend the cell pellet in the residual buffer and perform a cell count to determine the cell concentration. d. Aliquot up to 1 x 10⁶ cells per FACS tube.
- Fc Receptor Blocking (Optional): a. If your cells of interest express Fc receptors, it is advisable to block non-specific antibody binding. b. Add an appropriate Fc blocking reagent to the cell suspension according to the manufacturer's instructions. c. Incubate for 10-15 minutes at room temperature or on ice. Do not wash the cells after this step.





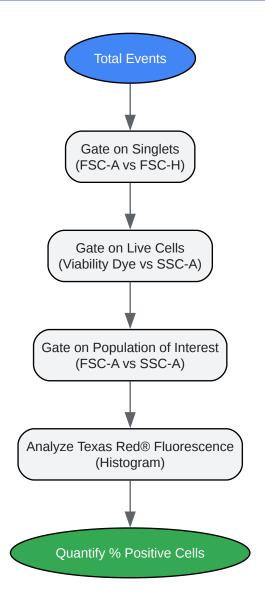


- Antibody Staining: a. Add the predetermined optimal concentration of the Texas Red®conjugated primary antibody to the cell suspension. b. In a separate tube, add the same
 concentration of the corresponding Texas Red®-conjugated isotype control antibody to
 another aliquot of cells. This will serve as a negative control to determine background
 fluorescence. c. Gently vortex the tubes. d. Incubate for 20-30 minutes at 2-8°C (on ice) in
 the dark.
- Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300-400 x g for 5 minutes. c. Carefully decant the supernatant. d. Repeat the wash step (4a-4c) one more time to ensure the removal of all unbound antibodies.
- Data Acquisition: a. Resuspend the final cell pellet in 200-400 μL of Flow Cytometry Staining Buffer. b. Analyze the samples on a flow cytometer equipped with a 561 nm or 594 nm laser. c. Set up the appropriate forward scatter (FSC) and side scatter (SSC) gates to identify the cell population of interest. d. Use the unstained and isotype control samples to set the voltage for the **Texas Red**® detector and to establish the negative gate. e. Record the data for the stained samples.

Data Analysis:

The data can be analyzed using appropriate flow cytometry software. A histogram of **Texas Red**® fluorescence intensity will show a shift in the positively stained population compared to the isotype control. This allows for the quantification of the percentage of positive cells and their mean fluorescence intensity.





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Fig. 2: A logical gating strategy for analyzing **Texas Red**® stained cells.

References

- 1. FluoroFinder [app.fluorofinder.com]
- 2. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 3. leinco.com [leinco.com]
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